molecular formula C15H14N2O2 B15155899 Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate

Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate

Cat. No.: B15155899
M. Wt: 254.28 g/mol
InChI Key: TYDUKYIFDDMXCC-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a cyano group, a cyclopropyl group, and an ethyl ester, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of cyano groups to amines.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Scientific Research Applications

Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indole ring can participate in π-π stacking interactions, while the cyano and cyclopropyl groups can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

ethyl 4-cyano-1-cyclopropylindole-6-carboxylate

InChI

InChI=1S/C15H14N2O2/c1-2-19-15(18)10-7-11(9-16)13-5-6-17(12-3-4-12)14(13)8-10/h5-8,12H,2-4H2,1H3

InChI Key

TYDUKYIFDDMXCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C=CN(C2=C1)C3CC3)C#N

Origin of Product

United States

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